molecular formula C12H19N2O8P B1238434 5-Propyl-dump CAS No. 64374-82-9

5-Propyl-dump

Cat. No.: B1238434
CAS No.: 64374-82-9
M. Wt: 350.26 g/mol
InChI Key: MCQFLTGFZQKDHC-IVZWLZJFSA-N
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Description

5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate is a modified nucleoside analogue that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structural properties, which allow it to interact with nucleic acids in a specific manner, making it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate typically involves a multi-step process. One common method includes the Pd(0)-catalyzed Sonogashira cross-coupling reaction. This reaction involves the coupling of 5-iodo-2’-deoxyuridine with N-propargyltrifluoroacetamide, followed by a triphosphorylation reaction to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for 5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate undergoes various chemical reactions, including:

    Substitution Reactions: The propynyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms.

Mechanism of Action

The mechanism of action of 5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate involves its incorporation into nucleic acids, where it can disrupt normal base pairing and inhibit nucleic acid synthesis. This disruption can lead to the inhibition of viral replication and other cellular processes. The compound targets specific molecular pathways involved in nucleic acid metabolism, making it a potent tool for studying and manipulating genetic material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5(1-Propynyl)-2’-Deoxyuridine-5-Monophosphate is unique due to its propynyl group, which provides enhanced binding affinity and specificity for target nucleic acid sequences. This modification allows for better stacking interactions and increased hydrophobicity, making it more effective in various applications compared to its analogues .

Properties

CAS No.

64374-82-9

Molecular Formula

C12H19N2O8P

Molecular Weight

350.26 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2,4-dioxo-5-propylpyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H19N2O8P/c1-2-3-7-5-14(12(17)13-11(7)16)10-4-8(15)9(22-10)6-21-23(18,19)20/h5,8-10,15H,2-4,6H2,1H3,(H,13,16,17)(H2,18,19,20)/t8-,9+,10+/m0/s1

InChI Key

MCQFLTGFZQKDHC-IVZWLZJFSA-N

Isomeric SMILES

CCCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O

SMILES

CCCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O

Canonical SMILES

CCCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O

Synonyms

2'-deoxy-5-propyl-5'uridylic acid
5-propyl-dUMP

Origin of Product

United States

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